molecular formula C13H16BrNO3 B4738970 4-(3-bromo-4-ethoxybenzoyl)morpholine

4-(3-bromo-4-ethoxybenzoyl)morpholine

Cat. No. B4738970
M. Wt: 314.17 g/mol
InChI Key: GYGUXUCNZSGZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-ethoxybenzoyl)morpholine, also known as BEM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of benzoylmorpholine and has a bromine and ethoxy group attached to it. BEM has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine is not fully understood. However, it is believed that 4-(3-bromo-4-ethoxybenzoyl)morpholine may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
4-(3-bromo-4-ethoxybenzoyl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-bromo-4-ethoxybenzoyl)morpholine in lab experiments is its ease of synthesis. 4-(3-bromo-4-ethoxybenzoyl)morpholine can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various compounds. However, one limitation of using 4-(3-bromo-4-ethoxybenzoyl)morpholine is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-bromo-4-ethoxybenzoyl)morpholine. One direction is the development of new synthetic routes for 4-(3-bromo-4-ethoxybenzoyl)morpholine and its derivatives. Another direction is the investigation of the potential use of 4-(3-bromo-4-ethoxybenzoyl)morpholine in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the study of the mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine may provide insights into the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase.

Scientific Research Applications

4-(3-bromo-4-ethoxybenzoyl)morpholine has been studied for its potential use as a building block in the synthesis of various compounds. It has been used in the synthesis of benzofuran derivatives, which have shown promising anticancer activity. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been used in the synthesis of novel quinoline derivatives, which have shown antibacterial and antifungal activity.

properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUXUCNZSGZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-ethoxybenzoyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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